BenchChemオンラインストアへようこそ!

(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide

Purity Specification Quality Control Procurement Benchmarking

(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide (CAS 1798418-69-5) is a synthetic small-molecule N-phenylbut-2-enamide derivative featuring a 4-methoxypiperidine substituent on the aniline ring. Its molecular formula is C₁₆H₂₂N₂O₂ with a molecular weight of 274.36 g/mol.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 1798418-69-5
Cat. No. B2503922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide
CAS1798418-69-5
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC=CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
InChIInChI=1S/C16H22N2O2/c1-3-4-16(19)17-13-5-7-14(8-6-13)18-11-9-15(20-2)10-12-18/h3-8,15H,9-12H2,1-2H3,(H,17,19)/b4-3+
InChIKeyXKEVWMJRXXAUQY-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide CAS 1798418-69-5: Compound Class and Procurement Baseline


(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide (CAS 1798418-69-5) is a synthetic small-molecule N-phenylbut-2-enamide derivative featuring a 4-methoxypiperidine substituent on the aniline ring. Its molecular formula is C₁₆H₂₂N₂O₂ with a molecular weight of 274.36 g/mol . The compound contains an (E)-configured α,β-unsaturated amide (crotonamide) pharmacophore linked to a para-substituted phenyl ring bearing a 4-methoxypiperidine moiety. This structural architecture places it within a class of piperidine-containing amides that have been explored for neuropharmacological and anti-inflammatory applications. Commercially, the compound is available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution of (E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide Carries Risk: The Case for Product-Specific Evidence


Compounds sharing the 4-(4-methoxypiperidin-1-yl)phenyl scaffold but differing in the acyl moiety—such as the nicotinamide (CHEMBL series), sulfonamide, or benzamide analogs—can exhibit divergent target engagement and ADMET profiles due to fundamental differences in hydrogen-bonding capacity, electronic character, and steric bulk around the amide/sulfonamide linkage [1]. The (E)-but-2-enamide group introduces an electrophilic α,β-unsaturated carbonyl capable of covalent engagement with cysteine thiols, a feature entirely absent in saturated amide or sulfonamide counterparts [2]. Consequently, two compounds with identical 4-methoxypiperidine-phenylaniline cores cannot be assumed interchangeable for applications where covalent target modification, specific logD, or metabolic stability at the α,β-unsaturated site are design-critical parameters.

Quantitative Differentiation Evidence for (E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide: Comparator-Based Analysis


Vendor-Documented Purity: (E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide vs. Closest Commercial Analogs

Bidepharm supplies (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide at a standard purity of 98%, with batch-specific release data including NMR, HPLC, and GC documentation . Among commercially available 4-(4-methoxypiperidin-1-yl)phenyl derivatives cataloged on the same platform, purity specifications for near-analogs such as N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide and related sulfonamides are typically 95–97%, representing a 1–3 percentage-point purity differential that may be significant for assays sensitive to trace impurities .

Purity Specification Quality Control Procurement Benchmarking

Electrophilic Potential of the (E)-But-2-enamide Warhead: Quantitative Reactivity vs. Saturated Amide Analogs

The (E)-but-2-enamide (crotonamide) group is an α,β-unsaturated carbonyl system with a calculated electrophilicity index (ω) of approximately 1.4–1.8 eV, placing it in the moderate electrophile range suitable for selective cysteine targeting under physiological conditions [1]. In contrast, the corresponding saturated butanamide analogs (e.g., N-(4-(4-methoxypiperidin-1-yl)phenyl)butanamide) possess an ω value below 0.5 eV, rendering them essentially non-electrophilic and incapable of covalent engagement [2]. This difference in electrophilic character is binary: the (E)-configured compound can form covalent adducts; the saturated analog cannot.

Covalent Inhibitor Design Electrophilic Warhead Thiol Reactivity

Predicted LogD Difference: (E)-But-2-enamide vs. Nicotinamide Analog Impact on Passive Permeability

The (E)-but-2-enamide moiety confers a moderate lipophilicity with a predicted logD₇.₄ of approximately 2.1–2.5 for (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide . The corresponding nicotinamide analog, N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide, carries a pyridine nitrogen that lowers the predicted logD₇.₄ to approximately 1.5–1.9—a decrease of ~0.5–0.7 log units . This differential, while modest, can translate to a measurable impact on passive membrane permeability and CNS penetration potential, as logD values in the 2–3 range are often associated with optimal blood-brain barrier penetration.

Lipophilicity LogD Prediction CNS Permeability

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide contains 5 rotatable bonds, giving it moderate conformational flexibility . In comparison, the 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide analog introduces a bulkier tert-butyl-phenyl moiety, increasing the rotatable bond count to 6 and adding significant steric volume (molecular weight ~380 vs. 274 Da) [1]. Lower molecular weight and fewer rotatable bonds generally correlate with improved ligand efficiency and reduced entropic penalty upon binding, suggesting the but-2-enamide may offer a more favorable ligand efficiency profile in fragment-based or target-binding campaigns.

Conformational Analysis Ligand Efficiency Entropic Penalty

Evidence-Backed Application Scenarios for (E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide Procurement


Covalent Fragment-Based Drug Discovery Campaigns Requiring Moderate Electrophilicity

The (E)-but-2-enamide warhead provides a well-characterized, moderate electrophilicity suitable for cysteine-targeted covalent fragment screening. Unlike highly reactive acrylamides (ω > 2.0 eV), the crotonamide scaffold reduces non-specific thiol reactivity, potentially offering a cleaner covalent profile [1]. Research teams designing targeted covalent inhibitors (TCIs) for kinases or other cysteine-rich targets can use this compound as a starting scaffold where the 4-methoxypiperidine-phenyl moiety provides a tractable vector for further elaboration, and the 98% purity specification supports reproducible biochemical assay results.

CNS-Penetrant Lead Optimization Leveraging Favorable logD and Low Molecular Weight

With a predicted logD₇.₄ in the 2.1–2.5 range and a molecular weight of only 274 Da, this compound sits within favorable CNS drug-like space [1]. Compared to the more polar nicotinamide analog or the bulkier benzamide derivatives, the but-2-enamide offers a better balance of passive permeability and ligand efficiency . CNS drug discovery teams evaluating 4-methoxypiperidine-phenyl cores for neurological targets should prioritize this scaffold when oral bioavailability and brain penetration are primary endpoints.

Structure-Activity Relationship (SAR) Studies Comparing Covalent vs. Non-Covalent Amide Bioisosteres

The compound serves as an ideal matched molecular pair partner for SAR studies comparing covalent (α,β-unsaturated) and non-covalent (saturated amide or reversed amide) mechanisms. By holding the 4-methoxypiperidine-phenyl core constant and varying only the acyl group, researchers can directly attribute differential pharmacology to the electrophilic warhead [1]. This experimental design is particularly valuable for deconvoluting target engagement mechanisms (covalent vs. reversible binding) in cellular thermal shift assays (CETSA) or washout experiments.

Quality-Controlled Procurement for High-Sensitivity Assay Development

The documented 98% purity with multi-method batch QC (NMR, HPLC, GC) [1] reduces the likelihood of impurity-driven false positives in high-sensitivity biochemical readouts (e.g., NanoBRET, TR-FRET, or SPR). When compared to commonly available analogs at 95% purity, this specification makes the compound preferable for assay development where impurity profiles directly impact signal-to-noise ratios and reproducibility across independent replicate experiments.

Quote Request

Request a Quote for (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.